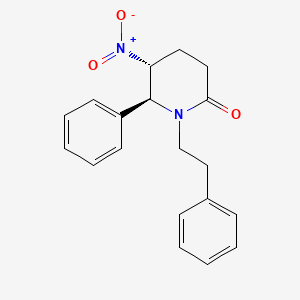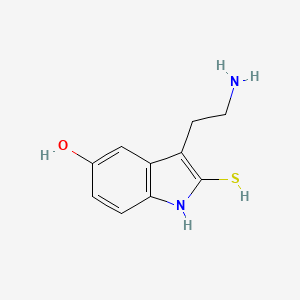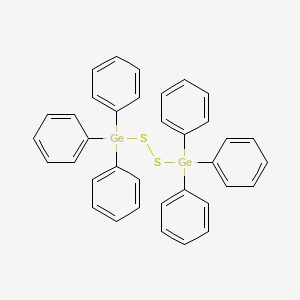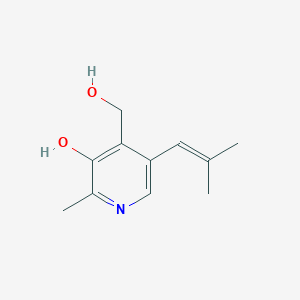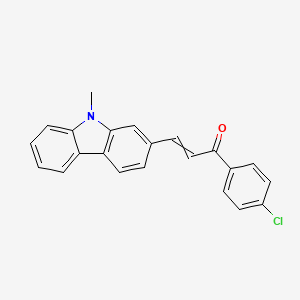
Guanidine, N-dodecyl-N-nitroso-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-dodecyl-N-nitroso-, monoacetate is a chemical compound that belongs to the class of guanidine derivatives. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its cationic surfactant nature, which makes it useful in a variety of applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including Guanidine, N-dodecyl-N-nitroso-, monoacetate, typically involves the guanylation of amines. One common method is the reaction of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds can be converted into multisubstituted guanidines through reactions with various amines . The process is typically carried out under controlled conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-dodecyl-N-nitroso-, monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted guanidine compounds .
Wissenschaftliche Forschungsanwendungen
Guanidine, N-dodecyl-N-nitroso-, monoacetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Guanidine, N-dodecyl-N-nitroso-, monoacetate involves its interaction with molecular targets and pathways in biological systems. The compound acts as a strong Brønsted base and can form complexes with various metal ions . These complexes can catalyze unique chemical transformations and play a role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Guanidine, N-dodecyl-N-nitroso-, monoacetate include other guanidine derivatives such as:
Uniqueness
This compound is unique due to its specific structure and properties. It has a nitroso group, which imparts unique reactivity and applications compared to other guanidine derivatives . Its cationic surfactant nature also makes it particularly useful in various industrial applications .
Eigenschaften
CAS-Nummer |
61347-11-3 |
|---|---|
Molekularformel |
C15H31N4O3- |
Molekulargewicht |
315.43 g/mol |
IUPAC-Name |
1-dodecyl-1-nitrosoguanidine;acetate |
InChI |
InChI=1S/C13H28N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17(16-18)13(14)15;1-2(3)4/h2-12H2,1H3,(H3,14,15);1H3,(H,3,4)/p-1 |
InChI-Schlüssel |
WLKQAEZWOYEZJY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCN(C(=N)N)N=O.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
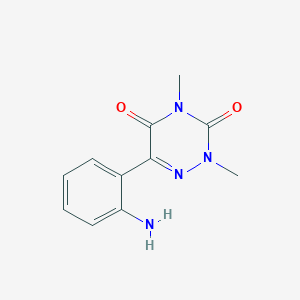
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

